Methyl 2-amino-4-bromo-6-methylbenzoate
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Overview
Description
Methyl 2-amino-4-bromo-6-methylbenzoate is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid and features a bromine atom, an amino group, and a methyl ester group on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-bromo-6-methylbenzoate typically involves the bromination of methyl 2-amino-6-methylbenzoate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity and yield of the final product, such as recrystallization and chromatography techniques .
Types of Reactions:
Substitution Reactions: The amino group on the benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Nitration: Methyl 2-amino-4-bromo-6-methyl-3-nitrobenzoate.
Reduction: Methyl 2-amino-4-bromo-6-methylbenzylamine.
Scientific Research Applications
Methyl 2-amino-4-bromo-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-6-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and amino group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Methyl 2-amino-4-bromobenzoate: Lacks the methyl group at the 6-position.
Methyl 2-amino-6-methylbenzoate: Lacks the bromine atom at the 4-position.
Methyl 4-amino-3-bromobenzoate: The amino and bromine groups are positioned differently on the benzene ring.
Uniqueness: Methyl 2-amino-4-bromo-6-methylbenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This unique structure allows for specific applications that may not be achievable with similar compounds .
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-6-methylbenzoate |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |
InChI Key |
CBAOMJIFYQHHIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)N)Br |
Origin of Product |
United States |
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